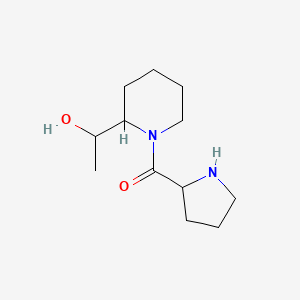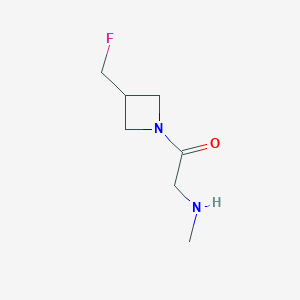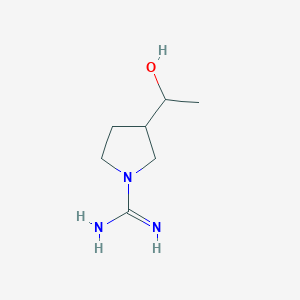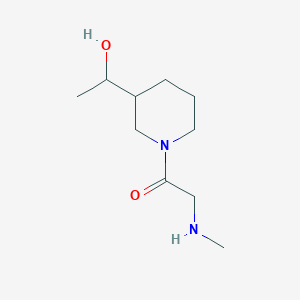
3-(4-Ethoxyindolin-1-yl)propan-1-amine
Übersicht
Beschreibung
3-(4-Ethoxyindolin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chitosan for Contaminant Removal
Chitosan's Unique Properties in Biopolymer Applications : Chitosan, due to its primary amino groups, has been used in the chelation of metal ions and the treatment of various suspensions and solutions. Its coagulation and flocculation properties are utilized to treat particulate and dissolved organic materials. This study emphasizes the role of chitosan's reactive amine groups in environmental and potentially biomedical applications, which may parallel the functional utility of "3-(4-Ethoxyindolin-1-yl)propan-1-amine" in scientific research (Guibal et al., 2006).
Biogenic Amine Detection
Detection of Biogenic Amine-Producing Bacteria : The capacity of microorganisms to decarboxylate amino acids, leading to biogenic amine production, underscores the importance of monitoring and controlling these compounds in food products. Molecular methods for detecting these bacteria are critical for food safety and quality, relevant to understanding how compounds like "this compound" might be studied or utilized in similar contexts (Landete et al., 2007).
Advanced Oxidation Processes for Compound Degradation
Degradation of Nitrogen-Containing Compounds : Advanced Oxidation Processes (AOPs) effectively mineralize nitrogen-containing compounds, improving overall treatment schemes for persistent organic pollutants. This research area's focus on degradation mechanisms and efficiency could be relevant to studying "this compound" in environmental or pharmacological contexts (Bhat & Gogate, 2021).
Adhesive Biomedical Applications
Chitosan-Catechol as an Adhesive Polymer : Inspired by mussel adhesive proteins, chitosan-catechol is developed for biomedical applications, including wound healing and tissue sealants. Its enhanced solubility and bioadhesion, attributed to catecholamine functionalities, suggest potential parallels in researching and applying "this compound" in biomaterial science (Ryu et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-6-3-5-12-11(13)7-10-15(12)9-4-8-14/h3,5-6H,2,4,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBAJOJEQQOVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid](/img/structure/B1477056.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1477063.png)
![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477064.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477066.png)
![6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1477067.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid](/img/structure/B1477068.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477069.png)
![3-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477070.png)
